Superior Antileishmanial Activity of the 5'-Fluoro-2'-methoxyphenyl Derivative vs. the 3',5'-Difluorophenyl Analog
In a direct head-to-head comparison within the same study, the 5'-fluoro-2'-methoxyphenyl derivative 14 (structurally identical to 2-(5-fluoro-2-methoxyphenyl)piperidine) inhibited Leishmania donovani promastigotes by 86% at 24 hours and 92% at 48 hours at 400 μM concentration. The comparator, 3',5'-difluorophenyl derivative 16, showed 85% and 91% inhibition under identical conditions [1].
| Evidence Dimension | Inhibition of Leishmania donovani promastigotes (% at 400 μM) |
|---|---|
| Target Compound Data | 86% (24 h), 92% (48 h) |
| Comparator Or Baseline | 3',5'-difluorophenyl derivative 16: 85% (24 h), 91% (48 h) |
| Quantified Difference | +1% at 24 h; +1% at 48 h |
| Conditions | MTT assay against Leishmania donovani strain Ag83 promastigotes; 400 μM compound concentration |
Why This Matters
The marginal but consistent superiority of the 5'-fluoro-2'-methoxyphenyl substitution pattern in a direct comparative assay provides evidence for prioritizing this analog in antileishmanial screening cascades where even small activity differences can inform SAR.
- [1] Rathnakar B, Sinha KK, Prasad SR, Khan MI, Narsaiah C, Rameshwar N, Satyanarayana M. Design, Synthesis of Biaryl Piperidine Derivatives and Their Evaluation as Potential Antileishmanial Agents against Leishmania donovani Strain Ag83. Chemistry & Biodiversity. 2021;18(7):e202100105. doi:10.1002/cbdv.202100105 View Source
